molecular formula C11H11BrFNO2 B13197286 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13197286
M. Wt: 288.11 g/mol
InChI Key: JIXFMOCBFCHXIK-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 5-Bromo-2-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 5-bromo-2-fluorophenyl group using halogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group.

    5-Bromo-2-fluorophenyl derivatives: Compounds with similar substituents on different core structures.

Uniqueness

3-(5-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of the pyrrolidine ring, 5-bromo-2-fluorophenyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11BrFNO2/c12-7-1-2-9(13)8(5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16)

InChI Key

JIXFMOCBFCHXIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=C(C=CC(=C2)Br)F)C(=O)O

Origin of Product

United States

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